5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid
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Overview
Description
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is a complex organic compound with a molecular weight of 407.47 g/mol . It is characterized by its unique bicyclic structure and the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is commonly used in peptide synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic core, introduction of the Fmoc group, and subsequent functionalization to introduce the carboxylic acid group .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic core or the Fmoc group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deprotected amines .
Scientific Research Applications
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein interactions.
Industry: It may be used in the production of specialized materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can be selectively removed under basic conditions, revealing an amine group that can participate in further chemical reactions. This property makes it valuable in peptide synthesis and other applications where controlled deprotection is required .
Comparison with Similar Compounds
Similar Compounds
(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid: Another Fmoc-protected amino acid derivative used in peptide synthesis.
Fmoc-β-(3-pyridyl)-Ala-OH: A similar compound with a pyridyl group instead of the bicyclic core.
Uniqueness
5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid is unique due to its bicyclic structure, which imparts specific steric and electronic properties that can influence its reactivity and interactions with other molecules .
Properties
IUPAC Name |
5-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO5/c26-21(27)23-10-5-11-24(13-23,30-15-23)14-25-22(28)29-12-20-18-8-3-1-6-16(18)17-7-2-4-9-19(17)20/h1-4,6-9,20H,5,10-15H2,(H,25,28)(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQDEEORKPHALT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC(C1)(OC2)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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